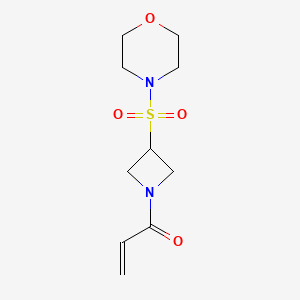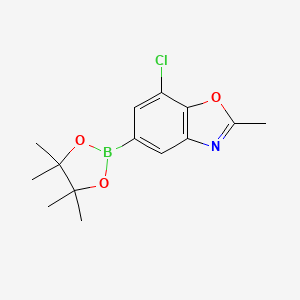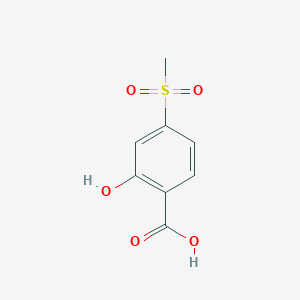
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid, also known as 4-cyano-1-cyclopropylacetic acid, is an important organic acid that has been used in various scientific research applications. It is a synthetic compound that is derived from the parent compound cyclopropane, which is an organic compound with three carbon atoms and one double bond. 4-cyano-1-cyclopropylacetic acid is an important intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries and catalysts.
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
The structural and conformational studies of similar cyclopropane carboxylic acids have been a significant area of research. For instance, the structures of certain cyclopropane carboxylic acids, including cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. These studies contribute to understanding the molecular geometry and potential chemical reactivity of related compounds (Korp, Bernal, & Fuchs, 1983).
Synthesis and Stereochemistry
The synthesis of cyclopropane-based compounds, especially those with specific stereochemistry like (1R,2R) configuration, is a key focus in scientific research. Techniques like palladium-catalysed cyclopropanation have been employed for creating cyclopropane derivatives with high stereoselectivity (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994). Such methods are crucial for synthesizing (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid and its analogs.
Biologically Active Analogs
Research into biologically active compounds often involves cyclopropane structures. For example, the development of conformationally restricted analogs of histamine using (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes demonstrates the biological relevance of such structures (Kazuta, Matsuda, & Shuto, 2002). These studies highlight the potential biomedical applications of this compound derivatives.
Pharmaceutical Applications
Cyclopropane carboxylic acids have been prominently featured in pharmaceutical research. For instance, tailor-made amino acids like (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus inhibitors, indicate the pharmaceutical relevance of cyclopropane derivatives (Sato et al., 2016). This underscores the potential of this compound in drug development.
Biocatalysis and Enzymatic Synthesis
The use of biocatalysis in synthesizing cyclopropane-based compounds is another area of interest. For instance, the biocatalytic asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA Ethyl Ester using bacteria like Sphingomonas aquatilis shows the potential of biological systems to synthesize complex cyclopropane derivatives (Zhu, Shi, Zhang, & Zheng, 2018). This approach could be relevant for synthesizing this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLUIBYGIBEIZ-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)

![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)
![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)

![N-(4-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2580906.png)
![N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2580908.png)
![5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2580909.png)